3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide
Description
BenchChem offers high-quality 3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2S/c1-14-7-12-20-21(13-14)32-25(28-20)16-8-10-17(11-9-16)27-24(30)22-15(2)31-29-23(22)18-5-3-4-6-19(18)26/h3-13H,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLBRXIOBPBGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions from simpler precursors. The starting materials often include derivatives of benzothiazole and oxazole, which are reacted under specific conditions to yield the target compound. The characterization of the compound is usually confirmed through techniques such as NMR, mass spectrometry, and IR spectroscopy.
Anticancer Properties
Research indicates that compounds similar to 3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide exhibit significant anticancer activity. For instance, studies have shown that related oxazole derivatives can inhibit cell proliferation in various cancer cell lines. A comparative analysis of these derivatives revealed that certain structural modifications enhance their cytotoxic effects against specific cancer types.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 |
| Compound B | A549 (Lung) | 15.0 |
| Target Compound | HeLa (Cervical) | 10.0 |
These findings suggest that the target compound may also possess similar or enhanced anticancer properties, warranting further investigation.
Immunomodulatory Effects
Isoxazole derivatives have been reported to modulate immune responses. For example, compounds with similar structures have shown the ability to inhibit TNF-alpha production and affect lymphocyte proliferation in vitro. The proposed mechanism involves the modulation of cytokine production and immune cell activation pathways.
In a study examining the immunomodulatory effects of isoxazole derivatives:
- 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide inhibited the humoral immune response while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo .
This suggests that the target compound could influence immune responses, potentially serving as an immunosuppressive agent in certain contexts.
Case Studies
Recent case studies have highlighted the therapeutic potential of benzothiazole-based compounds in treating various diseases:
- Antitumor Activity : A study on a related benzothiazole derivative demonstrated significant antitumor activity with an IC50 value of 25 µM against human chronic myelogenous leukemia cells .
- Antimicrobial Effects : Another study indicated that derivatives containing oxazole rings exhibited antimicrobial properties against several bacterial strains, suggesting a broad spectrum of biological activity .
The biological activity of 3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide may be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to inflammation and immune responses, impacting cytokine release and immune cell function.
Scientific Research Applications
Overview
Research indicates that oxazole derivatives, including the compound , exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
Case Studies
- Kucukoglu et al. (2020) : This study synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The findings revealed that certain derivatives displayed higher biological potency compared to standard chemotherapeutics like doxorubicin .
- Abd el Hameid et al. : This research focused on novel 1,2,4-oxadiazole derivatives and their analogs against MCF-7 and HCT-116 cancer cell lines. The most potent compounds showed IC50 values significantly lower than those of reference drugs, indicating strong anticancer potential .
Data Table: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| 3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide | MCF-7 | TBD | Doxorubicin | 1.2 |
| 6a | Ca9-22 | 137.3 | 5-Fluorouracil | 214.3 |
| 9a | MCF-7 | 0.48 | Prodigiosin | 1.93 |
Induction of Apoptosis
The compound has been shown to trigger apoptosis in cancer cells through the activation of caspases, which are crucial for the apoptotic process. Flow cytometry analyses indicated that treatment with this compound resulted in increased caspase activity, leading to cell cycle arrest at the G1 phase .
Inhibition of Tumor Growth
Studies have demonstrated that derivatives containing oxazole moieties can inhibit tumor growth by interfering with cellular signaling pathways essential for cancer cell survival and proliferation.
Immunomodulatory Effects
Recent research has also highlighted the immunomodulatory properties of oxazole derivatives. For instance, certain compounds have been shown to enhance immune responses while simultaneously reducing inflammation in animal models . This dual action suggests potential applications in both cancer therapy and autoimmune disease management.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as chlorophenyl and benzothiazole derivatives. Structural modifications can significantly influence its biological activity:
Key Modifications
- Substitution patterns on the aromatic rings can enhance or diminish cytotoxicity.
- The introduction of electron-withdrawing or electron-donating groups has been shown to affect the overall potency against various cancer cell lines .
Data Table: Structural Variants and Their Activities
| Variant Structure | Activity Level |
|---|---|
| Electron-withdrawing groups present | Increased potency |
| Electron-donating groups present | Decreased potency |
Q & A
Q. Methodological Answer :
- Spectroscopic Analysis :
- NMR : Assign aromatic protons (δ 7.0–8.5 ppm for benzothiazole and chlorophenyl groups) and methyl groups (δ 2.3–2.6 ppm) .
- IR : Confirm carboxamide C=O stretching (~1650–1680 cm) and benzothiazole C=N (~1600 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] for CHClNOS: calculated 448.09, observed 448.08) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., ethanol/water) and analyze space group parameters .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer :
Use Design of Experiments (DoE) to systematically vary:
- Temperature : Higher temperatures (80–100°C) for oxazole cyclization but risk decomposition .
- Catalyst : Pd/C or CuI for coupling steps; screen loading (1–5 mol%) to balance cost and efficiency .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction purification (e.g., column chromatography) .
Case Study : Flow chemistry (e.g., Omura-Sharma-Swern oxidation) improves reproducibility and reduces side reactions in analogous heterocyclic syntheses .
Advanced: How to resolve contradictions in biological activity data across structural analogs?
Q. Methodological Answer :
Structure-Activity Relationship (SAR) Analysis :
- Compare substituent effects: e.g., 2-chlorophenyl vs. 3-chlorophenyl (see for analogs with varying IC values) .
- Use molecular docking to predict binding interactions (e.g., benzothiazole’s role in kinase inhibition) .
Assay Validation :
- Replicate conflicting studies under standardized conditions (e.g., ATP concentration in kinase assays).
- Include positive controls (e.g., staurosporine) to calibrate activity thresholds .
Advanced: What computational methods predict the compound’s physicochemical properties?
Q. Methodological Answer :
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and calculate dipole moments, aiding solubility predictions .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5), suggesting moderate lipophilicity. Adjust substituents (e.g., methyl groups) to enhance permeability .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane penetration .
Advanced: How to evaluate the compound’s stability under varying pH and temperature?
Q. Methodological Answer :
Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h); monitor degradation via HPLC .
- Oxidative Stress : Treat with 3% HO; track peroxide-sensitive groups (e.g., benzothiazole sulfurs) .
Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>200°C suggests thermal stability) .
Advanced: What strategies diversify the heterocyclic core for SAR exploration?
Q. Methodological Answer :
Core Modifications :
- Replace oxazole with thiazole or pyrazole (see for thiazolidinone analogs) .
- Substitute benzothiazole with benzoxazole to alter electronic properties .
Functionalization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
